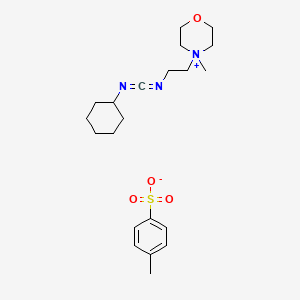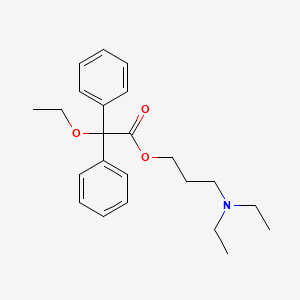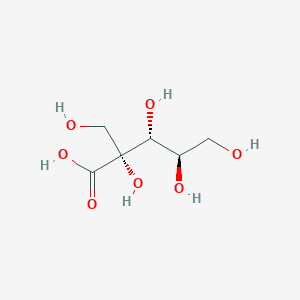
Benzene-1,2,3-tricarboxylic acid
Vue d'ensemble
Description
L'acide benzène-1,2,3-tricarboxylique, également connu sous le nom d'acide hémiméllite, est un composé organique de formule moléculaire C₉H₆O₆. Il s'agit de l'un des trois isomères de l'acide benzène-tricarboxylique, les autres étant l'acide benzène-1,2,4-tricarboxylique (acide triméllique) et l'acide benzène-1,3,5-tricarboxylique (acide trimésique). Ce composé est caractérisé par la présence de trois groupes carboxyles (-COOH) liés à un cycle benzénique aux positions 1, 2 et 3 .
Mécanisme D'action
Target of Action
Benzene-1,2,3-tricarboxylic acid, also known as Trimesic acid, primarily targets Hemoglobin subunit alpha and Hemoglobin subunit beta in humans .
Mode of Action
It is known to interact with its targets, potentially leading to changes in their function .
Biochemical Pathways
This compound may be involved in the Tricarboxylic Acid (TCA) Cycle , also known as the citric acid cycle or Krebs cycle . This cycle is a key part of cellular respiration, where it helps to extract energy from glucose in the form of ATP .
Result of Action
Its interaction with hemoglobin subunits could potentially influence the function of these proteins, but more research is needed to confirm this and understand the specific effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it should be kept away from incompatible materials, dust generation, excess heat, and strong oxidants . Additionally, it should be used in a manner that avoids environmental contamination .
Méthodes De Préparation
Voies synthétiques et conditions de réaction : L'acide benzène-1,2,3-tricarboxylique peut être synthétisé par oxydation du 1,2,3-triméthylbenzène (hémiméllite) à l'aide d'agents oxydants forts tels que le permanganate de potassium (KMnO₄) ou l'acide nitrique (HNO₃). La réaction implique généralement le chauffage du triméthylbenzène avec l'agent oxydant dans un milieu aqueux, conduisant à la formation de l'acide tricarboxylique .
Méthodes de production industrielle : La production industrielle de l'acide benzène-1,2,3-tricarboxylique implique souvent l'oxydation catalytique de l'hémiméllite. Ce procédé utilise un catalyseur tel que des sels de cobalt ou de manganèse en présence d'air ou d'oxygène à des températures et des pressions élevées. Le produit obtenu est ensuite purifié par des techniques de cristallisation ou de recristallisation .
Analyse Des Réactions Chimiques
L'acide benzène-1,2,3-tricarboxylique subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé davantage pour produire du dioxyde de carbone et de l'eau. Cette réaction est généralement effectuée à l'aide d'agents oxydants forts dans des conditions contrôlées .
Réduction : La réduction de l'acide benzène-1,2,3-tricarboxylique peut conduire à la formation d'alcools ou d'aldéhydes correspondants, selon l'agent réducteur utilisé. Les agents réducteurs courants comprennent l'hydrure de lithium et d'aluminium (LiAlH₄) et le borohydrure de sodium (NaBH₄) .
Substitution : Les groupes carboxyles de l'acide benzène-1,2,3-tricarboxylique peuvent subir des réactions de substitution avec divers nucléophiles. Par exemple, l'estérification avec des alcools en présence d'un catalyseur acide peut produire des esters .
Réactifs et conditions courantes :
- Agents oxydants : Permanganate de potassium (KMnO₄), acide nitrique (HNO₃)
- Agents réducteurs : Hydrure de lithium et d'aluminium (LiAlH₄), borohydrure de sodium (NaBH₄)
- Catalyseurs : Catalyseurs acides pour les réactions d'estérification
Principaux produits :
- Oxydation : Dioxyde de carbone (CO₂) et eau (H₂O)
- Réduction : Alcools ou aldéhydes
- Substitution : Esters
Applications de la recherche scientifique
L'acide benzène-1,2,3-tricarboxylique a un large éventail d'applications dans la recherche scientifique :
Chimie :
- Utilisé comme ligand dans la synthèse de cadres organométalliques (MOF) en raison de sa capacité à se coordonner avec des ions métalliques .
- Employé dans la préparation de divers composés organiques et intermédiaires .
Biologie :
- Enquête sur son utilisation potentielle dans les systèmes de délivrance de médicaments et comme élément constitutif de molécules biologiquement actives .
Médecine :
- Exploré pour ses applications thérapeutiques potentielles, y compris son utilisation comme précurseur pour la synthèse de composés pharmaceutiques .
Industrie :
- Utilisé dans la production de colorants, de pigments et de plastifiants .
- Appliqué dans la fabrication de résines et de revêtements .
Mécanisme d'action
Le mécanisme d'action de l'acide benzène-1,2,3-tricarboxylique implique sa capacité à interagir avec diverses cibles moléculaires par le biais de ses groupes carboxyles. Ces interactions peuvent conduire à la formation de complexes de coordination avec des ions métalliques, ce qui peut influencer la réactivité et les propriétés du composé . Les voies impliquées dans son mécanisme d'action dépendent de l'application spécifique et de la nature des molécules interagissantes .
Applications De Recherche Scientifique
1,2,3-Benzenetricarboxylic acid has a wide range of applications in scientific research:
Chemistry:
- Used as a ligand in the synthesis of metal-organic frameworks (MOFs) due to its ability to coordinate with metal ions .
- Employed in the preparation of various organic compounds and intermediates .
Biology:
- Investigated for its potential use in drug delivery systems and as a building block for biologically active molecules .
Medicine:
- Explored for its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical compounds .
Industry:
Comparaison Avec Des Composés Similaires
L'acide benzène-1,2,3-tricarboxylique est unique parmi ses isomères en raison de l'arrangement spécifique de ses groupes carboxyles. Voici une comparaison avec ses composés similaires :
Acide benzène-1,2,4-tricarboxylique (Acide triméllique) :
- Présente des groupes carboxyles aux positions 1, 2 et 4.
- Utilisé dans la production de plastifiants, de résines et de revêtements .
Acide benzène-1,3,5-tricarboxylique (Acide trimésique) :
- Présente des groupes carboxyles aux positions 1, 3 et 5.
- Employé dans la synthèse de MOF et comme précurseur pour divers produits chimiques industriels .
Unicité :
- L'arrangement spécifique des groupes carboxyles dans l'acide benzène-1,2,3-tricarboxylique permet une chimie de coordination et une réactivité uniques par rapport à ses isomères .
Liste des composés similaires :
- Acide benzène-1,2,4-tricarboxylique (Acide triméllique)
- Acide benzène-1,3,5-tricarboxylique (Acide trimésique)
Propriétés
IUPAC Name |
benzene-1,2,3-tricarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O6/c10-7(11)4-2-1-3-5(8(12)13)6(4)9(14)15/h1-3H,(H,10,11)(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJMDYLWCYJJYMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(=O)O)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901018142 | |
| Record name | 1,2,3-Benzenetricarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901018142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White to almost white crystalline powder; [Acros Organics MSDS] | |
| Record name | Benzene 1,2,3-tricarboxylic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20279 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.00000003 [mmHg] | |
| Record name | Benzene 1,2,3-tricarboxylic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20279 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
569-51-7 | |
| Record name | 1,2,3-Benzenetricarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=569-51-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene 1,2,3-tricarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000569517 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | HEMIMELLITIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401092 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2,3-Benzenetricarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901018142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzene-1,2,3-tricarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.471 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2,3-BENZENETRICARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CKU8PTZ7M8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary biological target of 1,2,3-Benzenetricarboxylic acid?
A1: 1,2,3-Benzenetricarboxylic acid is a known inhibitor of the mitochondrial tricarboxylate carrier (TCC). [, , ] The TCC facilitates the exchange of citrate for other tricarboxylates, such as malate, across the mitochondrial membrane. Inhibition of TCC disrupts mitochondrial metabolism.
Q2: What is the molecular formula and weight of 1,2,3-Benzenetricarboxylic acid?
A2: The molecular formula of 1,2,3-Benzenetricarboxylic acid is C9H6O6. Its molecular weight is 210.14 g/mol.
Q3: Are there any spectroscopic techniques used to characterize 1,2,3-Benzenetricarboxylic acid?
A4: Yes, several spectroscopic techniques, including fast atom bombardment (FAB), electron ionization (EI), and chemical ionization (CI) mass spectrometry, are effective in characterizing 1,2,3-Benzenetricarboxylic acid and its derivatives. [] Infrared (IR) spectroscopy is also widely employed to analyze the compound, particularly for identifying the presence of characteristic functional groups. [, , , , , , , , ]
Q4: Does 1,2,3-Benzenetricarboxylic acid participate in any notable chemical reactions?
A6: 1,2,3-Benzenetricarboxylic acid can undergo a base-catalyzed oxygen-oxidation reaction, yielding oxalic acid and carbon dioxide as products. [] The rate-determining step in this reaction involves the cleavage of the benzene ring.
Q5: Have computational methods been employed in research involving 1,2,3-Benzenetricarboxylic acid?
A7: Yes, single-point energy calculations have been used to assess the stability of three-dimensional frameworks formed by zinc compounds incorporating 1,2,3-Benzenetricarboxylic acid. [] These calculations provide insights into the relative stability of different structural arrangements.
Q6: How do structural modifications of 1,2,3-Benzenetricarboxylic acid affect its properties?
A8: Structural modifications, such as the introduction of substituents on the benzene ring, can significantly influence the properties of 1,2,3-Benzenetricarboxylic acid. For instance, the presence of a nitro group at the 5-position of the benzene ring in 5-nitro-1,2,3-benzenetricarboxylic acid impacts its coordination behavior with metal ions, leading to diverse coordination polymers with distinct structures and magnetic properties. [, , , , , , , , , ]
Q7: What is the role of 1,2,3-Benzenetricarboxylic acid in the synthesis of coordination polymers?
A9: 1,2,3-Benzenetricarboxylic acid serves as a versatile organic ligand in the construction of coordination polymers. Its three carboxylate groups can coordinate to metal ions in various modes, leading to a diverse range of structures, from one-dimensional chains to complex three-dimensional frameworks. [, , , , , , , , , , , , , , , , , , , , ] The structural diversity of these coordination polymers contributes to their interesting properties and potential applications.
Q8: What are some examples of coordination polymers synthesized using 1,2,3-Benzenetricarboxylic acid?
A10: Numerous coordination polymers have been synthesized using 1,2,3-Benzenetricarboxylic acid and its derivatives. Examples include: * [Mn7(nbta)4(Hnbta)(2,2′-bipy)4(H2O)8]·2H2O (nbta = 5-nitro-1,2,3-benzenetricarboxylate, bipy = 2,2′-bipyridine), a three-dimensional framework with potential magnetic properties. []* {2}n (btc = 1,2,3-Benzenetricarboxylate, bpfp = bis(4-pyridylformyl)piperazine), a coordination polymer with potential anti-cancer activity. []* [Cu2 (BTC)4/3 (H2 O)2 ]6 [HPW12 O40 ] (BTC=1,2,3-Benzenetricarboxylic acid), a nanocrystalline material with catalytic activity for phenol degradation. []
Q9: What are some potential applications of coordination polymers based on 1,2,3-Benzenetricarboxylic acid?
A11: Coordination polymers incorporating 1,2,3-Benzenetricarboxylic acid exhibit a wide range of potential applications, including:* Catalysis: These materials can act as heterogeneous catalysts in various chemical reactions, including the degradation of organic pollutants like phenol. [, ] * Luminescence: Some coordination polymers exhibit luminescent properties, making them promising candidates for applications in light-emitting devices and sensors. [, , , ]* Gas Storage and Separation: The porous nature of certain coordination polymers allows for the selective adsorption and separation of gases, which is relevant for energy and environmental applications.* Drug Delivery: Coordination polymers can be engineered to encapsulate and release drug molecules in a controlled manner, potentially improving drug efficacy and reducing side effects. [, , , ]
Q10: Are there any studies exploring the anti-cancer activity of 1,2,3-Benzenetricarboxylic acid-based compounds?
A12: Yes, recent studies have investigated the anti-cancer activity of copper(II) complexes containing 1,2,3-Benzenetricarboxylic acid. [] These complexes exhibited inhibitory effects on ovarian cancer cell proliferation, migration, and invasion. While promising, further research is needed to fully understand their mechanism of action and therapeutic potential.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![12-Hydroxy-2-[(5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl)oxymethyl]-9-(3-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-3,8,10,12-tetramethyl-4,17-dioxabicyclo[14.1.0]heptadeca-6,14-diene-5,13-dione](/img/structure/B1199980.png)













